Cas no 168969-13-9 (methyl 4-bromo-3-(chlorosulfonyl)benzoate)

methyl 4-bromo-3-(chlorosulfonyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-chlorosulfonyl-benzoic acid methyl ester
- methyl 4-bromo-3-(chlorosulfonyl)benzoate
- Benzoic acid, 4-bromo-3-(chlorosulfonyl)-, methyl ester
- G32149
- SCHEMBL9084678
- methyl 4-bromo-3-chlorosulfonyl-benzoate
- CS-0250638
- 168969-13-9
- ZGWQJOHDTZYTQW-UHFFFAOYSA-N
- methyl4-bromo-3-(chlorosulfonyl)benzoate
- MFCD12169456
- DB-221134
- methyl 4-bromo-3-chlorosulfonylbenzoate
- AKOS009469250
- EN300-51711
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- Inchi: 1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3
- InChI Key: ZGWQJOHDTZYTQW-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(Br)C(S(Cl)(=O)=O)=C1
Computed Properties
- Exact Mass: 311.88587g/mol
- Monoisotopic Mass: 311.88587g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 68.8Ų
methyl 4-bromo-3-(chlorosulfonyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-51711-0.25g |
methyl 4-bromo-3-(chlorosulfonyl)benzoate |
168969-13-9 | 94% | 0.25g |
$135.0 | 2023-02-10 | |
Apollo Scientific | OR42049-250mg |
Methyl 4-bromo-3-(chlorosulfonyl)benzoate |
168969-13-9 | 250mg |
£57.00 | 2025-02-20 | ||
Aaron | AR019X3S-250mg |
METHYL 4-BROMO-3-(CHLOROSULFONYL)BENZOATE |
168969-13-9 | 95% | 250mg |
$113.00 | 2025-02-08 | |
Aaron | AR019X3S-1g |
METHYL 4-BROMO-3-(CHLOROSULFONYL)BENZOATE |
168969-13-9 | 95% | 1g |
$223.00 | 2025-02-08 | |
A2B Chem LLC | AV41324-100mg |
methyl 4-bromo-3-(chlorosulfonyl)benzoate |
168969-13-9 | 94% | 100mg |
$98.00 | 2024-04-20 | |
A2B Chem LLC | AV41324-1g |
methyl 4-bromo-3-(chlorosulfonyl)benzoate |
168969-13-9 | 94% | 1g |
$212.00 | 2024-04-20 | |
A2B Chem LLC | AV41324-500mg |
methyl 4-bromo-3-(chlorosulfonyl)benzoate |
168969-13-9 | 94% | 500mg |
$173.00 | 2024-04-20 | |
Aaron | AR019X3S-10g |
methyl 4-bromo-3-(chlorosulfonyl)benzoate |
168969-13-9 | 94% | 10g |
$1355.00 | 2023-12-15 | |
1PlusChem | 1P019WVG-2.5g |
methyl 4-bromo-3-(chlorosulfonyl)benzoate |
168969-13-9 | 95% | 2.5g |
$428.00 | 2025-03-04 | |
Apollo Scientific | OR42049-1g |
Methyl 4-bromo-3-(chlorosulfonyl)benzoate |
168969-13-9 | 1g |
£153.00 | 2025-02-20 |
methyl 4-bromo-3-(chlorosulfonyl)benzoate Related Literature
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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5. Book reviews
Additional information on methyl 4-bromo-3-(chlorosulfonyl)benzoate
Methyl 4-Bromo-3-(Chlorosulfonyl)Benzoate: A Comprehensive Overview
Methyl 4-bromo-3-(chlorosulfonyl)benzoate, also known by its CAS number 168969-13-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a derivative of benzoic acid, where the hydroxyl group is replaced by a methyl ester, and the benzene ring is substituted with bromine and chlorosulfonyl groups at the 4 and 3 positions, respectively. The presence of these substituents imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
The structure of methyl 4-bromo-3-(chlorosulfonyl)benzoate is characterized by its aromatic benzene ring, which serves as the central framework. The bromine atom at the para position (4th carbon) contributes to the compound's stability and reactivity, while the chlorosulfonyl group at the meta position (3rd carbon) introduces strong electron-withdrawing effects. These features make it an excellent candidate for various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions.
Recent studies have highlighted the potential of methyl 4-bromo-3-(chlorosulfonyl)benzoate in drug discovery and materials science. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and anticancer properties. The compound's ability to undergo multiple reaction pathways makes it a valuable building block in medicinal chemistry.
In terms of physical properties, methyl 4-bromo-3-(chlorosulfonyl)benzoate is typically a white crystalline solid with a melting point around 120°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These solubility characteristics are advantageous for its use in organic reactions, where precise control over reaction conditions is essential.
The synthesis of methyl 4-bromo-3-(chlorosulfonyl)benzoate involves a multi-step process that begins with bromination of benzoic acid derivatives followed by chlorosulfonation. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. The use of microwave-assisted synthesis has also been reported, offering faster reaction times and higher yields.
Methyl 4-bromo-3-(chlorosulfonyl)benzoate finds extensive applications in the pharmaceutical industry as an intermediate for synthesizing complex molecules with therapeutic potential. Its electron-withdrawing groups facilitate the formation of stable intermediates during reactions, which can be further functionalized to yield bioactive compounds. Additionally, it serves as a valuable reagent in organic synthesis for introducing sulfonyl groups into aromatic systems.
In conclusion, methyl 4-bromo-3-(chlorosulfonyl)benzoate (CAS No: 168969-13-9) is a highly versatile compound with a wide range of applications in organic synthesis and drug discovery. Its unique chemical properties and reactivity make it an indispensable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses for this compound, its significance in the field of chemistry is expected to grow further.
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